![molecular formula C15H12O B11896908 2-Ethynyl-2'-methoxy-1,1'-biphenyl](/img/structure/B11896908.png)
2-Ethynyl-2'-methoxy-1,1'-biphenyl
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Overview
Description
2-Ethynyl-2’-methoxy-1,1’-biphenyl is an organic compound with the molecular formula C15H12O It is a derivative of biphenyl, where one of the phenyl rings is substituted with an ethynyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-2’-methoxy-1,1’-biphenyl typically involves the following steps:
Starting Material: The synthesis begins with 2-iodoanisole.
Reaction with Trimethylsilylacetylene: 2-iodoanisole is reacted with trimethylsilylacetylene in the presence of a palladium catalyst to form a trimethylsilyl-protected ethynyl derivative.
Deprotection: The trimethylsilyl group is then removed under acidic conditions to yield 2-Ethynyl-2’-methoxy-1,1’-biphenyl.
Industrial Production Methods
While specific industrial production methods for 2-Ethynyl-2’-methoxy-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-2’-methoxy-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
2-Ethynyl-2’-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Ethynyl-2’-methoxy-1,1’-biphenyl depends on its specific application. In general, the compound can interact with various molecular targets through its ethynyl and methoxy groups. These interactions can modulate biological pathways, influence chemical reactions, and contribute to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethynyl-1,1’-biphenyl: Similar structure but lacks the methoxy group.
2-Methoxy-1,1’-biphenyl: Similar structure but lacks the ethynyl group.
2-Bromo-2’-ethynyl-1,1’-biphenyl: Similar structure with a bromo group instead of a methoxy group
Uniqueness
2-Ethynyl-2’-methoxy-1,1’-biphenyl is unique due to the presence of both ethynyl and methoxy groups on the biphenyl scaffold
Biological Activity
2-Ethynyl-2'-methoxy-1,1'-biphenyl is an organic compound characterized by a biphenyl structure with an ethynyl group and a methoxy substituent. Its molecular formula is C15H12O, with a molecular weight of 208.26 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a modulator of various biological pathways.
The unique structure of this compound allows it to interact with biological systems effectively. The presence of the ethynyl group enhances its reactivity, while the methoxy group can influence its solubility and interaction with biological targets.
Biological Activity
Research indicates that biphenyl derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives have been reported to block tubulin polymerization and induce apoptosis in cancer cells .
- Mechanism of Action : The anticancer properties are often linked to the ability to inhibit the assembly of tubulin, which is critical for mitotic spindle formation during cell division. This leads to cell cycle arrest and subsequent apoptosis .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Ethynylphenol | Ethynyl group at para position | Used in polymer synthesis |
2-Ethynylphenol | Ethynyl group at ortho position | Exhibits different biological activity |
4-Methoxyphenol | Methoxy group at para position | Commonly used as an antiseptic |
3-Ethynylanisole | Ethynyl group on an aromatic ring | Potential anti-cancer properties |
The arrangement of functional groups in this compound differentiates it from these compounds and may enhance its specific biological activities.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives based on the biphenyl structure. For example:
- Antiproliferative Effects : A study evaluated the antiproliferative activity of related compounds against human pancreatic tumor cells (MIA PaCa-2) and epithelial carcinoma (A431) cells. Compounds demonstrated IC50 values ranging from low nanomolar concentrations (17–130 nM), indicating strong inhibitory effects on cell growth .
- Cell Cycle Arrest : Flow cytometry analysis revealed that certain derivatives caused significant G2/M phase arrest in treated cells, suggesting that these compounds disrupt normal cell cycle progression through their action on tubulin dynamics .
- Apoptotic Mechanism : Research indicated that cell death induced by these compounds follows the intrinsic mitochondrial pathway, which is critical for therapeutic applications in oncology .
Properties
Molecular Formula |
C15H12O |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-ethynyl-2-(2-methoxyphenyl)benzene |
InChI |
InChI=1S/C15H12O/c1-3-12-8-4-5-9-13(12)14-10-6-7-11-15(14)16-2/h1,4-11H,2H3 |
InChI Key |
WVCUOKWGGSGMCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2C#C |
Origin of Product |
United States |
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